(S)-Ampa

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

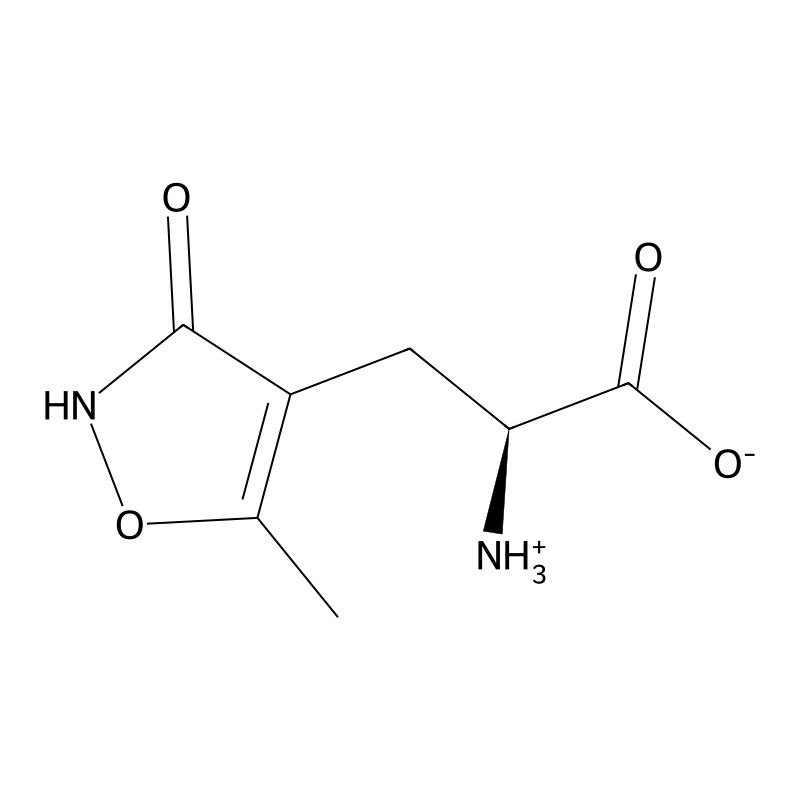

(S)-Ampa, or (S)-α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid, is a potent agonist of the AMPA receptor, a subtype of ionotropic glutamate receptors in the central nervous system. This compound is characterized by its ability to mimic the neurotransmitter glutamate, facilitating fast excitatory synaptic transmission. The chemical structure of (S)-Ampa includes an isoxazole ring, which is crucial for its interaction with AMPA receptors, allowing it to induce rapid depolarization in neurons by permitting the influx of sodium ions and efflux of potassium ions .

(S)-AMPA binds to the glutamate binding site of AMPA receptors, causing a conformational change that allows an influx of cations (mainly sodium) into the cell. This depolarizes the cell membrane, leading to excitatory neurotransmission.

(S)-AMPA can also trigger excitotoxic cell death at high concentrations, particularly in immature neurons [].

(S)-AMPA is for research use only and can be toxic if ingested, inhaled, or absorbed through the skin. It may cause irritation to eyes, skin, and respiratory tract.

- Acute Toxicity: No data available on pure (S)-AMPA, but AMPA (mixture) has a reported LD50 (oral, rat) of 3.16 g/kg.

- Chronic Toxicity: Long-term exposure effects are not well documented.

(S)-AMPA, also known as (S)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid, is a specific agonist for AMPA receptors. PubChem: These receptors are glutamate receptors, which are crucial for excitatory neurotransmission in the brain.

Studying AMPA Receptor Function and Physiology

(S)-AMPA is a valuable tool for researchers investigating AMPA receptor function and physiology. Due to its high selectivity for AMPA receptors compared to other glutamate receptor subtypes, (S)-AMPA allows scientists to isolate and study the specific effects of AMPA receptor activation. Hello Bio:

This research can help us understand:

- How AMPA receptors contribute to excitatory synaptic transmission

- The role of AMPA receptors in learning and memory

- The involvement of AMPA receptors in neurological disorders

(S)-AMPA can be used in various techniques like electrophysiology to measure electrical currents generated by AMPA receptor activation in neurons. Hello Bio: This helps researchers understand how AMPA receptors influence neuronal communication.

Modeling Neurological Disorders

(S)-AMPA can be used to model excitotoxic brain injury, a type of cell death caused by excessive glutamate stimulation. While (S)-AMPA itself can act as a neurotoxin in the immature brain, in controlled research settings, it can be used to mimic the overstimulation of AMPA receptors that occurs in some neurological disorders. Hello Bio:

(S)-Ampa exhibits significant biological activity as a selective agonist for AMPA receptors. It is known for generating fast EPSPs in neurons, contributing to synaptic plasticity and cognitive functions such as learning and memory. The compound does not activate other types of glutamate receptors, such as N-methyl-D-aspartic acid or kainate receptors, which underscores its specificity and potential therapeutic applications . Furthermore, (S)-Ampa has been studied for its neuroprotective properties and potential roles in treating neurological disorders like Alzheimer's disease and schizophrenia .

The synthesis of (S)-Ampa typically involves several steps:

- Starting Materials: The synthesis often begins with readily available amino acids or derivatives.

- Formation of Isoxazole Ring: Key reactions involve the formation of the isoxazole ring through cyclization processes.

- Chirality Induction: Enantiomeric purity is critical; therefore, methods such as chiral resolution or asymmetric synthesis are employed to obtain the (S)-enantiomer specifically.

- Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity levels suitable for biological studies .

(S)-Ampa has several applications in research and potential therapeutic areas:

- Neuroscience Research: Used extensively in studies investigating synaptic transmission and plasticity.

- Drug Development: Investigated for its potential in treating cognitive deficits associated with various neurological disorders.

- Pharmacological Studies: Serves as a tool compound for understanding the mechanisms of AMPA receptor activation and signaling pathways in neurons .

Interaction studies involving (S)-Ampa focus on its binding affinity and efficacy at AMPA receptors compared to other glutamate receptor agonists. These studies utilize techniques such as radiolabeled ligand binding assays and electrophysiological recordings to assess how (S)-Ampa influences neuronal activity. Research indicates that (S)-Ampa has a higher selectivity for AMPA receptors than other compounds like kainate or N-methyl-D-aspartic acid, making it a valuable tool for dissecting glutamatergic signaling pathways .

Similar compounds to (S)-Ampa include:

- Kainic Acid: A naturally occurring compound that activates both AMPA and kainate receptors but has broader effects on neuronal excitability.

- N-methyl-D-aspartic Acid: A selective agonist for NMDA receptors, involved in different signaling pathways compared to AMPA receptors.

- Ibotenic Acid: A neurotoxin that also acts on AMPA receptors but has additional effects on NMDA receptors.

Comparison TableCompound Receptor Selectivity Primary Action Unique Features (S)-Ampa High (AMPA only) Fast excitatory transmission Specificity for AMPA receptors Kainic Acid Moderate Excitatory transmission Activates both AMPA and kainate N-methyl-D-aspartic Acid Low Excitatory transmission Primarily targets NMDA receptors Ibotenic Acid Moderate Excitatory transmission Dual action on AMPA and NMDA

| Compound | Receptor Selectivity | Primary Action | Unique Features |

|---|---|---|---|

| (S)-Ampa | High (AMPA only) | Fast excitatory transmission | Specificity for AMPA receptors |

| Kainic Acid | Moderate | Excitatory transmission | Activates both AMPA and kainate |

| N-methyl-D-aspartic Acid | Low | Excitatory transmission | Primarily targets NMDA receptors |

| Ibotenic Acid | Moderate | Excitatory transmission | Dual action on AMPA and NMDA |

(S)-Ampa stands out due to its high specificity for AMPA receptors, making it particularly useful in research focused on understanding synaptic mechanisms without confounding effects from other receptor types .

AMPA Receptor Subunit Composition

AMPA receptors are assembled from four distinct subunit types encoded by separate genes: GluA1 (GRIA1), GluA2 (GRIA2), GluA3 (GRIA3), and GluA4 (GRIA4) [6] [17]. These subunits combine in various tetrameric arrangements to generate functionally diverse receptor complexes with distinct properties and distributions throughout the nervous system [18] [19].

| Subunit | Gene | Expression Pattern | C-Terminal | Key Characteristics |

|---|---|---|---|---|

| GluA1 | GRIA1 | Widespread CNS, high in hippocampus | Long tail | Activity-dependent trafficking [18] |

| GluA2 | GRIA2 | Most abundant, widespread distribution | Short tail | Q/R RNA editing, constitutive cycling [18] |

| GluA3 | GRIA3 | Moderate levels, widespread | Short tail | Obligatory heteromeric assembly [20] |

| GluA4 | GRIA4 | Early development, cerebellar granule cells | Long tail | Fast kinetics, specialized circuits [21] |

The most prevalent AMPA receptor subtypes in the hippocampus are GluA1/GluA2 and GluA2/GluA3 heterotetramers [9] [19]. Recent cryo-electron microscopy studies have revealed that native AMPA receptors exhibit non-stochastic subunit arrangements, with GluA2 subunits preferentially occupying specific positions within the tetrameric structure [8] [22]. This preferential assembly pattern reflects the dominant role of GluA2 in AMPA receptor biogenesis and function [23].

Subunit composition profoundly influences receptor properties, particularly calcium permeability. GluA2-containing receptors exhibit low calcium permeability due to a critical glutamine-to-arginine RNA editing event at the Q/R site [4] [24]. In contrast, GluA2-lacking receptors are highly calcium-permeable and display characteristic inward rectification due to polyamine block [12] [13]. The differential expression and assembly of AMPA receptor subunits across brain regions and developmental stages contribute to the remarkable diversity of excitatory synaptic transmission [21] [19].

GluA3 subunits exhibit unique assembly properties, showing poor surface expression when forming homomeric receptors due to aggregation tendencies mediated by specific residues in the ligand-binding domain [20]. This property makes GluA3 an obligatory heteromeric subunit that requires co-assembly with other subunits, particularly GluA2, for efficient trafficking to the cell surface [23].

Structural Architecture of AMPA Receptors

AMPA receptors exhibit a sophisticated quaternary structure organized into four distinct domain layers arranged in a characteristic Y-shaped configuration [7] [25]. This modular architecture reflects the evolutionary origins of ionotropic glutamate receptors and enables the complex allosteric coupling between ligand binding and ion channel gating [11] [16].

The amino-terminal domains form the uppermost layer of the receptor complex, extending into the synaptic cleft as large clamshell-like structures that comprise approximately 50% of the total protein sequence [26] [27]. These domains play crucial roles in receptor assembly, with specific intermolecular interactions determining subunit arrangements within tetrameric complexes [23]. The amino-terminal domains form dimeric structures that exhibit two-fold symmetry, distinct from the four-fold symmetry of the transmembrane domains [15] [28].

Below the amino-terminal domain layer, the ligand-binding domains form the second extracellular tier of the receptor architecture [29] [25]. Each ligand-binding domain adopts a bilobate clamshell structure composed of two discrete lobes (D1 and D2) connected by flexible linkers [30] [31]. The glutamate binding site is located in the cleft between these lobes, and agonist binding induces conformational changes that propagate to the transmembrane domains [10] [29].

The transmembrane domain constitutes the membrane-embedded portion of the receptor and forms the ion-conducting pore [4] [32]. This domain consists of three membrane-spanning helices (M1, M3, and M4) and a re-entrant M2 loop that lines the channel pore [16] [33]. The transmembrane domains from four subunits assemble to create a cation-selective channel with near four-fold symmetry [15] [4].

The intracellular C-terminal domains exhibit the greatest sequence diversity among AMPA receptor subunits and serve as platforms for post-translational modifications and protein-protein interactions [26] [18]. These domains vary in length between subunits, with GluA1 and GluA4 possessing extended C-termini that confer distinct trafficking and regulatory properties [18] [19].

Ion Channel Properties

AMPA receptors function as non-selective cation channels that exhibit distinct permeation properties depending on their subunit composition [4] [34]. The ion channel pore is primarily defined by the M3 transmembrane segments and M2 re-entrant loops from each of the four subunits, creating a narrow constriction that determines ion selectivity and conductance [4] [16].

Under physiological conditions, AMPA receptors are approximately equally permeable to sodium and potassium ions, with sodium influx predominating due to the strong electrochemical driving force at typical resting potentials [2] [34]. This cation selectivity enables AMPA receptors to mediate rapid membrane depolarization upon glutamate binding, initiating excitatory synaptic transmission [6] [2].

A critical determinant of AMPA receptor calcium permeability is the Q/R editing site located in the M2 loop of the GluA2 subunit [4] [24]. In the edited form, the presence of a positively charged arginine residue at this position dramatically reduces calcium permeability and eliminates polyamine block [12] [34]. GluA2-containing receptors typically exhibit calcium permeability ratios less than 0.1, while GluA2-lacking receptors show calcium permeability ratios of 1.0 or higher [4] [24].

| Receptor Type | Calcium Permeability | Single Channel Conductance | Rectification | Polyamine Sensitivity |

|---|---|---|---|---|

| GluA2-containing | Low (PCa/PNa < 0.1) | Small (1-5 pS) | Linear | Insensitive [12] |

| GluA2-lacking | High (PCa/PNa ≥ 1.0) | Large (10-25 pS) | Inward | Sensitive [12] |

Recent evidence suggests the existence of a third class of AMPA receptors that exhibit calcium permeability but reduced sensitivity to polyamine block [12] [24]. These receptors may arise from specific subunit stoichiometries or auxiliary protein associations that modify the ion permeation pathway while maintaining divalent cation permeability [24].

AMPA receptors conduct ionic current through multiple subconductance levels, reflecting the cooperative opening of individual subunits within the tetrameric complex [35] [36]. Single-channel recordings reveal that AMPA receptors can adopt at least four distinct open states (O1-O4), with auxiliary proteins such as transmembrane AMPA receptor regulatory proteins influencing the occupancy of higher conductance levels [3] [37].

Receptor Binding Domains

The ligand-binding domains of AMPA receptors contain the molecular machinery responsible for glutamate recognition and the initial steps of channel activation [10] [29]. Each subunit possesses a discrete binding site formed by the juxtaposition of two non-contiguous polypeptide segments (S1 and S2) that are separated by transmembrane domain elements [25] [38].

The glutamate binding site exhibits remarkable structural conservation with bacterial amino acid-binding proteins, reflecting shared evolutionary origins and fundamental recognition mechanisms [10] [11]. Key residues involved in ligand coordination include Arg507 and Glu727, which form ionic interactions with the alpha-carboxyl and alpha-amino groups of glutamate, respectively [10]. These interactions provide the specificity and affinity required for synaptic transmission while enabling discrimination between different glutamate receptor subtypes [10] [38].

(S)-AMPA serves as the defining pharmacological tool for this receptor subtype, exhibiting potent and selective activation with an EC50 of approximately 3.5 μM [39] [40]. This compound represents the active S-enantiomer of the racemic mixture and demonstrates the stereospecific nature of glutamate receptor activation [41] [42]. The molecular recognition of (S)-AMPA involves the same binding site residues that coordinate glutamate, but with distinct conformational consequences that influence receptor gating kinetics [39] [10].

| Property | Value |

|---|---|

| Chemical Name | (S)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid [43] |

| Molecular Formula | C7H10N2O4 [43] |

| Molecular Weight | 186.17 g/mol [43] |

| EC50 (AMPA receptors) | 3.5 μM [39] |

| Water Solubility | Soluble to 100 mM [41] |

The ligand-binding domain undergoes significant conformational changes upon agonist binding, transitioning from an open to a partially closed clamshell configuration [29] [31]. This closure involves a rotation of the D2 lobe toward the D1 lobe, reducing the cleft volume and stabilizing the ligand-bound state [30]. The degree of cleft closure correlates with the efficacy of different agonists, with full agonists like glutamate and (S)-AMPA inducing greater closure than partial agonists [29] [31].

Mutations within the ligand-binding domain can profoundly affect not only ligand affinity but also receptor trafficking and surface expression [44] [20]. The binding domain serves as a critical quality control checkpoint during receptor biogenesis, with only properly folded and assembled receptors permitted to exit the endoplasmic reticulum [44] [45].

Conformational Changes and Gating Mechanisms

AMPA receptor gating involves a complex series of conformational changes that couple agonist binding to ion channel opening through sophisticated allosteric mechanisms [3] [29]. The gating process initiates with ligand binding to the extracellular domains and culminates in the opening of the transmembrane ion channel through coordinated movements of multiple structural elements [15] [16].

Upon glutamate or (S)-AMPA binding, the ligand-binding domains undergo clamshell closure that involves movement of the D2 lobe toward the D1 lobe [29] [14]. This conformational change generates tension in the linker regions connecting the ligand-binding domains to the transmembrane segments, particularly the S1-M1, M3-S2, and S2-M4 linkers [28] [25]. The mechanical force generated by domain closure is transmitted through these linkers to promote separation of the M3 transmembrane helices and channel opening [16] [33].

Recent cryo-electron microscopy studies have revealed that channel opening involves all ion channel helices hinging away from the pore axis in a conserved motif shared across ionotropic glutamate receptors [3]. This movement creates the aqueous pathway for ion conduction while maintaining the selectivity filter formed by the M2 re-entrant loops [4] [16].

AMPA receptors exhibit multiple gating modes that reflect the probabilistic nature of subunit cooperation within the tetrameric complex [35]. At saturating glutamate concentrations, individual subunits appear to gate independently, consistent with a binomial distribution of open states [35]. However, at subsaturating concentrations, receptors switch between low and high open probability modes, suggesting cooperative interactions between subunits [35] [46].

Desensitization represents a critical gating mechanism that shapes synaptic transmission by limiting receptor responses during prolonged or repetitive glutamate exposure [14] [47]. The desensitization process involves conformational changes at the dimer-dimer interface between ligand-binding domains, allowing individual binding sites to remain occupied while the channel closes [48] [49]. Structural studies suggest that desensitization occurs when local dimer pairs decouple, enabling closure of the ion channel through restoration of the transmembrane domain hinges [3] [47].

The entry into desensitized states requires occupancy of only a single subunit, indicating that conformational changes can propagate through the tetrameric complex even with minimal ligand binding [14] [50]. Recovery from desensitization follows complex kinetics that depend on the number of occupied subunits, with singly occupied channels recovering more rapidly than multiply occupied receptors [14] [47].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

Dates

2: Grandcoin A, Piel S, Baurès E. AminoMethylPhosphonic acid (AMPA) in natural waters: Its sources, behavior and environmental fate. Water Res. 2017 Jun 15;117:187-197. doi: 10.1016/j.watres.2017.03.055. Epub 2017 Mar 27. Review. PubMed PMID: 28391123.